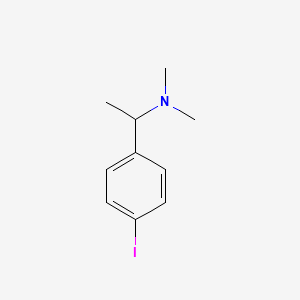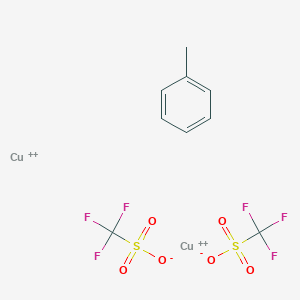
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one is a chemical compound with the molecular formula C8H5F3O2S. It is known for its unique structure, which includes a trifluoromethyl group, a hydroxyl group, and a thienyl group attached to a butenone backbone. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one can be synthesized through several methods. One common method involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1,1-Trifluoro-4-oxo-4-(2-thienyl)-3-buten-2-one.
Reduction: Formation of 1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity. The thienyl group can participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-buten-2-one
- 1,1,1-Trifluoro-4-hydroxy-4-(2-furyl)-3-buten-2-one
- 1,1,1-Trifluoro-4-hydroxy-4-(2-pyridyl)-3-buten-2-one
Uniqueness
1,1,1-Trifluoro-4-hydroxy-4-(2-thienyl)-3-buten-2-one is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H5F3O2S |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-4,12H/b5-4- |
Clé InChI |
NRUKQBVKKFFCSN-PLNGDYQASA-N |
SMILES isomérique |
C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O |
SMILES canonique |
C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14799104.png)

![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14799107.png)
![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B14799108.png)
![tert-butyl 4-[[4-[[2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B14799112.png)
![(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)

![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B14799128.png)
![(2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14799133.png)


![(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)
![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)
